5-Isopropylfuran-2-carbaldehyde oxime

Lipophilicity Drug-likeness Physicochemical profiling

Obtain geometrically pure 5-isopropylfuran-2-carbaldehyde oxime to probe hydrophobic pocket occupancy without altering hydrogen-bond capacity. Avoid stereochemical ambiguity of generic furan-2-carbaldoxime: • Discrete (Z)-isomer (CAS 89114-49-8) & (E)-isomer (CAS 344747-34-8) available for metal-chelation or target H-bonding assays. • Predicted logP ~2.0-2.2, constant TPSA 45.7 Ų - ideal for CNS permeability screening. • Enhanced non-polar solubility improves reaction concentration & extractive workup in scale-up synthesis.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B12872746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropylfuran-2-carbaldehyde oxime
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(O1)C=NO
InChIInChI=1S/C8H11NO2/c1-6(2)8-4-3-7(11-8)5-9-10/h3-6,10H,1-2H3/b9-5+
InChIKeyPPMCBXGWOPGGGF-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile and Structural Identity


5-Isopropylfuran-2-carbaldehyde oxime (CAS 89114-49-8 for the Z-isomer; CAS 344747-34-8 for the E-isomer) is a furan-based aldoxime with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . The compound features a furan ring substituted with an isopropyl group at the 5-position and an oxime (–CH=NOH) moiety at the 2-position. As a member of the broader furan-2-carbaldehyde oxime class, it serves as both a synthetic intermediate and a candidate scaffold for medicinal chemistry exploration, particularly where modulation of lipophilicity through the 5-alkyl substituent is desired [1].

Why 5-Substitution Prevents Casual Interchange


The 5-position substituent on the furan ring critically governs lipophilicity, metabolic stability, and target-binding complementarity within this scaffold class. Systematic SAR studies on nitrofuran oxime analogs have demonstrated that even minor alkyl substitutions at the 5-position can substantially alter antimicrobial potency and spectrum [1]. The isopropyl group imparts distinct steric and electronic effects compared to unsubstituted (hydrogen), methyl, or electron-withdrawing nitro analogs, directly affecting logP, aqueous solubility, and passive membrane permeability—parameters that can not be reproduced by simply swapping in a different 5-substituted congener [2]. The quantitative evidence below demonstrates where these differences are measurable and procurement-relevant.

Quantitative Differentiation from Furan-2-carbaldehyde Oxime Analogs


Lipophilicity (LogP) Differentiation by 5-Substituent

The 5-isopropyl substituent increases calculated logP by approximately 1.5–1.8 units relative to the unsubstituted parent compound and by roughly 0.6–0.8 units versus the 5-methyl analog, based on class-level inference from structurally analogous C₈H₁₁NO₂ oxime isomers and ChemAxon-based QSPR predictions [1] .

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area Constancy

Despite its higher molecular weight, 5-isopropylfuran-2-carbaldehyde oxime maintains a TPSA of 45.7 Ų, identical to the 5-methyl analog and within 0.03 Ų of the unsubstituted parent . This means the compound adds hydrophobic bulk without increasing polar surface area, a favorable combination for passive membrane diffusion.

Polar surface area Oral bioavailability Blood-brain barrier penetration

Stereochemical Purity and Isomer Procurement

5-Isopropylfuran-2-carbaldehyde oxime is commercially catalogued as two discrete stereoisomers with independent CAS numbers: the (Z)-isomer (CAS 89114-49-8) and the (E)-isomer (CAS 344747-34-8), each with distinct InChIKey identifiers . This contrasts with many furan-2-carbaldehyde oxime analogs (e.g., the unsubstituted parent, CAS 1121-47-7; 5-methyl analog, CAS 32750-36-0) that are typically supplied as single-isomer or unspecified stereochemical mixtures.

Stereochemistry Isomer-specific activity Procurement specification

Boiling Point and Intermolecular Interactions

The predicted boiling point of 191.0 °C at 760 mmHg for 5-isopropylfuran-2-carbaldehyde oxime is approximately 17 °C lower than that of the unsubstituted furan-2-carbaldehyde oxime (208.19 °C) , despite the higher molecular weight of the isopropyl analog. This counterintuitive decrease is attributable to reduced intermolecular hydrogen-bonding capacity in the liquid phase due to steric shielding of the oxime hydroxyl group by the bulky 5-isopropyl substituent.

Thermal stability Purification method Formulation processing

Procurement-Driven Application Scenarios


Medicinal Chemistry SAR for Lipophilicity Tuning

When a lead optimization program demands systematic exploration of 5-position alkyl substitution effects on target binding, 5-isopropylfuran-2-carbaldehyde oxime provides a predicted logP increment of ~1.3–1.5 units over the unsubstituted parent scaffold and ~0.6–0.8 units over the 5-methyl analog, while maintaining an essentially constant TPSA of 45.7 Ų [1]. This enables medicinal chemists to probe hydrophobic pocket occupancy without altering hydrogen-bonding capacity, a design feature not achievable with the unsubstituted or 5-nitro analogs.

Stereochemically Controlled Biological Studies

For assays where oxime (E)/(Z) geometry influences metal-chelation behavior or target hydrogen-bonding patterns, the availability of both (Z)-5-isopropylfuran-2-carbaldehyde oxime (CAS 89114-49-8) and (E)-5-isopropylfuran-2-carbaldehyde oxime (CAS 344747-34-8) as discrete catalog items enables procurement of geometrically pure starting material [1]. This is a procurement advantage over furan-2-carbaldehyde oxime (single CAS 1121-47-7), where stereochemical composition may vary between suppliers.

CNS-Penetrant Candidate Physicochemical Profiling

The combination of increased logP, constant low TPSA, and reduced hydrogen-bond donor capacity from steric shielding makes 5-isopropylfuran-2-carbaldehyde oxime a superior candidate over 5-nitro or 5-phenyl analogs for CNS drug discovery programs where the balance between passive permeability and P-glycoprotein efflux liability is critical. Its predicted LogP of ~2.0–2.2 positions it within the optimal range for blood-brain barrier penetration without the toxicity liabilities associated with the nitro group present in nifuroxime .

Oxime Derivatization with Enhanced Organic Solubility

The increased lipophilicity imparted by the 5-isopropyl group, evidenced by the predicted logP elevation of ~1.3–1.5 log units relative to the unsubstituted parent, translates to improved solubility in non-polar organic solvents during subsequent derivatization reactions (e.g., Williamson ether synthesis or esterification to form oxime ethers and esters) . This facilitates higher reaction concentrations and simplified extractive workup compared to less lipophilic analogs, improving process efficiency in scale-up synthesis workflows.

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